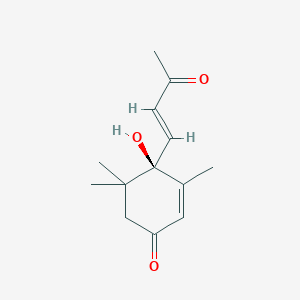

(6R)-dehydrovomifoliol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

(4R)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+/t13-/m0/s1 |

InChI Key |

JJRYPZMXNLLZFH-GFUIURDCSA-N |

SMILES |

CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C |

Isomeric SMILES |

CC1=CC(=O)CC([C@@]1(/C=C/C(=O)C)O)(C)C |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of 6r Dehydrovomifoliol

Bacterial Transformation of Abscisic Acid (ABA)

Studies have shown that rhizosphere bacteria can utilize ABA as a carbon source, transforming it into other compounds. nih.govnih.gov The strain Rhodococcus sp. P1Y, isolated from the rhizosphere of rice, is capable of metabolizing ABA to produce dehydrovomifoliol (B108579). nih.govdntb.gov.uamdpi.com In this biotransformation, the bacterial degradation pathway begins with the shortening of the acyl side chain of the ABA molecule. nih.govdntb.gov.uamdpi.com This process is distinct from the typical ABA catabolism pathway in plants, which involves the oxidation of the cyclohexene (B86901) ring to form phaseic acid. mdpi.comnih.govresearchgate.net

The product isolated from the culture of Rhodococcus sp. P1Y with ABA was identified as (4RS)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one, which is a racemic mixture of dehydrovomifoliol, containing both the (6R) and (6S) enantiomers. nih.govmdpi.com This indicates that the enzymatic process in this bacterium is not strictly stereospecific in producing a single enantiomer. This microbial conversion is considered part of the natural degradation process of ABA in the soil. nih.gov

Vomifoliol (B113931) Dehydrogenase Activity

Another key enzymatic mechanism involves the oxidation of vomifoliol. The enzyme vomifoliol dehydrogenase (EC 1.1.1.221) catalyzes the conversion of vomifoliol to dehydrovomifoliol. wikipedia.orgqmul.ac.uk This enzyme is an oxidoreductase that uses NAD+ as an acceptor. wikipedia.orgqmul.ac.uk

The reaction is as follows: (6S,9R)-6-hydroxy-3-oxo-α-ionol (Vomifoliol) + NAD+ ⇌ (6S)-6-hydroxy-3-oxo-α-ionone ((6S)-dehydrovomifoliol) + NADH + H+ wikipedia.orgqmul.ac.uk

This specific enzyme has been identified in Corynebacterium sp. and is involved in the metabolism of abscisic acid. qmul.ac.uk The characterized vomifoliol dehydrogenase specifically produces (6S)-dehydrovomifoliol from a vomifoliol precursor. qmul.ac.uk While this particular enzyme yields the (6S) enantiomer, it demonstrates a direct enzymatic pathway for the synthesis of the dehydrovomifoliol backbone. The existence of enzymes that could produce the (6R) enantiomer through a similar mechanism is plausible.

Table 2: Enzymes and Microorganisms in Dehydrovomifoliol Synthesis

| Microorganism | Precursor Compound | Enzyme(s) | Product | Reference(s) |

| Rhodococcus sp. P1Y | Abscisic Acid (ABA) | Enzymes for side-chain cleavage | (6R)- and (6S)-Dehydrovomifoliol (racemic mixture) | nih.govdntb.gov.uamdpi.comnih.gov |

| Corynebacterium sp. | (6S,9R)-Vomifoliol | Vomifoliol dehydrogenase (EC 1.1.1.221) | (6S)-Dehydrovomifoliol | wikipedia.orgqmul.ac.uk |

Isolation, Purification, and Advanced Analytical Characterization of 6r Dehydrovomifoliol

Methodologies for Extraction and Primary Fractionation

The initial steps in isolating (6R)-dehydrovomifoliol involve extracting the compound from the source material and then performing a primary fractionation to separate it from a complex mixture of other phytochemicals.

A common and effective method for the initial extraction of this compound from plant tissues is the use of aqueous methanol (B129727). mdpi.comsemanticscholar.orgmdpi.comtandfonline.com This solvent system is adept at extracting a broad range of compounds with varying polarities.

The process typically involves soaking the dried and powdered plant material, such as leaves or aerial parts, in an aqueous methanol solution (commonly 70-80% v/v) for an extended period, often 48 hours or more. mdpi.comtandfonline.com The mixture is then filtered, and the plant residue is often re-extracted with methanol to ensure exhaustive extraction. mdpi.comtandfonline.com The resulting filtrates are combined and concentrated under reduced pressure (in vacuo) at a controlled temperature, usually around 40°C, to remove the methanol, yielding a concentrated aqueous residue. mdpi.comsemanticscholar.org This crude extract contains this compound along with numerous other plant constituents and is the starting point for further purification.

Table 1: Example of Aqueous Methanol Extraction for Phytotoxic Substance Isolation

| Step | Description | Reference |

|---|---|---|

| Plant Material | Dried leaves of Dregea volubilis (2.4 kg) | mdpi.comsemanticscholar.org |

| Extraction Solvent | 70% (v/v) aqueous methanol | mdpi.com |

| Procedure | Extraction for 48h, followed by filtration. Residue re-extracted with 100% methanol for 24h. | mdpi.comtandfonline.com |

| Concentration | Combined filtrates concentrated at 40°C in vacuo. | mdpi.comsemanticscholar.org |

| Result | Aqueous residue ready for solvent partitioning. | mdpi.comsemanticscholar.org |

Following aqueous methanol extraction and concentration, solvent-solvent partitioning is a crucial step for the primary fractionation of the crude extract. nih.govfrontiersin.org This technique separates compounds based on their differential solubility in two immiscible liquid phases. For the isolation of moderately polar compounds like this compound, a common strategy involves partitioning between water and ethyl acetate (B1210297). mdpi.comnih.govnih.gov

The concentrated aqueous residue from the initial extraction is often diluted with water and then partitioned sequentially against an organic solvent, typically ethyl acetate. mdpi.comnih.gov In some procedures, the aqueous extract is first washed with a nonpolar solvent like petroleum ether or n-hexane to remove lipids and other nonpolar compounds before partitioning with ethyl acetate. nih.govfrontiersin.org The mixture is shaken vigorously in a separatory funnel and allowed to settle, leading to the separation of the aqueous and ethyl acetate layers. This compound, being moderately polar, preferentially moves into the ethyl acetate fraction. This process is repeated multiple times to ensure efficient transfer. nih.gov The resulting ethyl acetate fraction is then concentrated, yielding a semi-purified extract enriched with this compound, ready for more refined chromatographic purification. nih.govnih.gov

Chromatographic Techniques for High-Purity Isolation

To isolate this compound to a high degree of purity from the fractionated extract, various chromatographic techniques are employed. These methods separate molecules based on their physical and chemical properties, such as polarity, size, and partitioning behavior.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful, high-resolution technique frequently used in the final stages of purification for this compound. nih.govfrontiersin.orge-nps.or.kr It is particularly effective for separating structurally similar compounds from complex mixtures. nih.gov

The semi-purified fractions obtained from previous steps are subjected to preparative HPLC, often using a reverse-phase column (e.g., ODS-H80). e-nps.or.kr The mobile phase typically consists of a gradient or isocratic mixture of methanol and water, sometimes with a small amount of acid like formic acid to improve peak shape. nih.gov For instance, a mobile phase of 41% methanol in water has been used to successfully isolate (+)-dehydrovomifoliol. frontiersin.org The effluent is monitored by a detector (e.g., a photodiode array detector), and fractions corresponding to the peak of this compound are collected. nih.gove-nps.or.kr This method can yield the compound at purities exceeding 97%. nih.gov

Table 2: Preparative HPLC Parameters for (+)-Dehydrovomifoliol Isolation

| Parameter | Condition | Reference |

|---|---|---|

| System | Waters HPLC with 515 pumps and 2996 PDA detector | e-nps.or.kr |

| Column | YMC J'sphere ODS-H80 (4 μm, 250 × 20 mm) | e-nps.or.kr |

| Mobile Phase | Methanol/Water (41:59, v/v) | frontiersin.org |

| Flow Rate | 2.0 mL/min | frontiersin.org |

| Detection | UV detector | researchgate.net |

| Result | Isolation of (+)-dehydrovomifoliol (5.2 mg) with a retention time of 26.0 min | frontiersin.org |

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid support matrix, thereby avoiding irreversible sample adsorption and allowing for total sample recovery. researchgate.netresearchgate.net It has proven to be a highly effective method for the separation of natural products like this compound. nih.govresearchgate.net

The success of HSCCC relies heavily on the selection of a suitable two-phase solvent system. nih.govnih.gov A common system for separating this compound is a mixture of n-hexane-ethyl acetate-methanol-water. researchgate.netresearchgate.net For example, a system of n-hexane-ethyl acetate-methanol-water (1:5:1:5, v/v) has been used to purify (S)-dehydrovomifoliol from a crude extract of Nitraria sibirica leaves. researchgate.netresearchgate.net The crude sample is dissolved in a mixture of the upper and lower phases and injected into the HSCCC coil. The mobile phase is pumped through the rotating coil, and the effluent is fractionated based on the UV chromatogram. researchgate.net This technique can yield several milligrams of the target compound at high purity from a single injection of crude extract. researchgate.net

Table 3: HSCCC Conditions for (S)-Dehydrovomifoliol Separation

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | TBE–300A HSCCC | researchgate.net |

| Solvent System | n-hexane-ethyl acetate-methanol-water (1:5:1:5, v/v) | researchgate.netresearchgate.net |

| Revolution Speed | 850 rpm | researchgate.net |

| Mobile Phase | Lower phase | researchgate.net |

| Flow Rate | 2.0 mL/min | researchgate.net |

| Detection | 254 nm | researchgate.net |

| Sample Size | 1 g crude sample | researchgate.netresearchgate.net |

| Yield | 23 mg of (S)-dehydrovomifoliol at 95% purity | researchgate.net |

Silica (B1680970) gel column chromatography is a fundamental and widely used adsorptive chromatography technique for the initial fractionation of crude extracts. mdpi.comfrontiersin.org It separates compounds based on their polarity; nonpolar compounds elute first, followed by compounds of increasing polarity.

The ethyl acetate fraction obtained from solvent partitioning is often subjected to silica gel column chromatography. mdpi.comfrontiersin.org The column is packed with silica gel (e.g., 70-230 mesh) and equilibrated with a nonpolar solvent like n-hexane or petroleum ether. frontiersin.orgitesm.mx The extract is loaded onto the column, and elution is performed using a gradient of solvents with increasing polarity, such as mixtures of petroleum ether and ethyl acetate, eventually moving to more polar solvents like methanol if necessary. frontiersin.org Fractions are collected and monitored by Thin Layer Chromatography (TLC). nih.gov Those containing this compound are pooled and concentrated for further purification by higher resolution techniques like HPLC or HSCCC. frontiersin.org

ODS Column Chromatography

Octadecylsilyl (ODS) column chromatography is a cornerstone technique in the purification of this compound from various natural sources. nih.govresearchgate.net This reverse-phase chromatography method utilizes a non-polar stationary phase (ODS or C18 groups chemically bonded to a silica gel carrier) and a polar mobile phase. shimadzu.com The separation principle is based on the hydrophobic interactions between the analyte and the stationary phase. shimadzu.com

In the isolation of megastigmane sesquiterpenes, including (S)-dehydrovomifoliol (the enantiomer of this compound), from silkworm droppings, repeated ODS column chromatography was employed on the ethyl acetate fraction. nih.govresearchgate.net This step was crucial in separating the various sesquiterpenes from each other. nih.govresearchgate.net Similarly, phytochemical investigations of Artemisia myriantha used ODS column chromatography in a multi-step purification process to isolate dehydrovomifoliol (B108579). smolecule.com The process often involves a gradient elution, starting with a more polar solvent system (like methanol-water mixtures) and gradually increasing the concentration of the less polar organic solvent to elute compounds with increasing hydrophobicity. shimadzu.comsmolecule.com For instance, a methanol-water gradient can be used, where components with higher retention force are rinsed off by increasing the methanol ratio. shimadzu.com

Spectroscopic and Spectrometric Elucidation of Chemical Structure and Stereochemistry

Following purification, a suite of spectroscopic and spectrometric techniques is employed to unequivocally determine the chemical structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. mdpi.com Analysis of ¹H NMR, ¹³C NMR, and various 2D-NMR spectra (such as HSQC, HMBC, and H2BC) allows for the assignment of all proton and carbon signals and establishes the connectivity within the molecule. mdpi.comnih.gov

The ¹H NMR spectrum of dehydrovomifoliol typically shows characteristic signals for olefinic protons, methyl groups, and a methylene (B1212753) group. mdpi.commdpi.com For example, in one study, the ¹H NMR spectrum in CDCl₃ showed signals at δ 6.83 (1H, d, J = 15.8 Hz), δ 6.46 (1H, d, J = 15.7 Hz), and δ 5.96 (1H, dd, J = 1.2, 1.0 Hz) corresponding to the olefinic protons. mdpi.com The methyl protons appear as singlets and doublets at various chemical shifts. mdpi.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. mdpi.com Key resonances include those for the carbonyl carbons (C=O), olefinic carbons (C=C), the carbon bearing the hydroxyl group (C-OH), and the methyl and methylene carbons. nih.gov

2D-NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) and H2BC experiments reveal long-range proton-carbon correlations, which are essential for assembling the complete carbon skeleton of the molecule. mdpi.comnih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Dehydrovomifoliol in CDCl₃ mdpi.comnih.gov

| Position | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm, J in Hz) |

| 1 | 199.6 | |

| 2 | 130.3 | 5.96 (1H, dd, J = 1.2, 1.0 Hz) |

| 3 | 162.7 | |

| 4 | 81.8 | |

| 5 | 44.0 | |

| 6 | 52.1 | 2.50 (1H, dm, J = 17.2 Hz, H-6a), 2.34 (1H, dm, J = 17.1 Hz, H-6b) |

| 1' | 147.3 | 6.83 (1H, d, J = 15.8 Hz) |

| 2' | 132.9 | 6.46 (1H, d, J = 15.7 Hz) |

| 3' | 199.9 | |

| 4' | 30.8 | 2.30 (3H, s) |

| 5' | 21.1 | 1.88 (3H, d, J = 1.3 Hz) |

| 6' | 25.4 | 1.01 (3H, s) |

| 7' | 26.8 | 1.11 (3H, s) |

| OH | 1.82 (1H, d, J = 0.3 Hz) |

Mass Spectrometry (MS, ESI-MS, High-Resolution MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. nih.govresearchgate.net Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of moderately polar compounds like dehydrovomifoliol, often showing the protonated molecule [M+H]⁺ or other adducts. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. e-nps.or.kre-nps.or.kr For dehydrovomifoliol, the molecular formula has been confirmed as C₁₃H₁₈O₃. nih.gov The calculated exact mass for this formula is 222.1256, and HRMS measurements typically fall within a very narrow error margin of this value. nih.gov For instance, one study reported an ESIMS peak at m/z 223.1407 [M+H]⁺, corresponding to the calculated value for C₁₃H₁₉O₃ of 223.1334. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. informahealthcare.com The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. pressbooks.pub

Key characteristic absorption bands for dehydrovomifoliol include:

A broad band around 3448 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. nih.gov

Strong absorptions in the region of 2854-2955 cm⁻¹ corresponding to C-H stretching vibrations of methyl and methylene groups. nih.gov

A sharp, strong absorption band around 1736 cm⁻¹ and another at 1674 cm⁻¹, which are characteristic of the C=O stretching vibrations of the conjugated ketone and enone functionalities. nih.govpressbooks.pub

An absorption band around 1674 cm⁻¹ is also indicative of C=C stretching vibrations. nih.gov

Table 2: IR Absorption Bands for Dehydrovomifoliol nih.gov

| Wavenumber (cm⁻¹) | Vibration Type |

| 3448 | O-H stretch |

| 2955, 2924, 2854 | C-H stretch (methyl, methylene) |

| 1736 | C=O stretch (conjugated ketone) |

| 1674 | C=O stretch (enone), C=C stretch |

Ultraviolet-Visible (UV) Spectroscopy

Ultraviolet-Visible (UV) spectroscopy provides information about the conjugated systems within the this compound molecule. bvsalud.org The presence of a conjugated enone system results in a characteristic absorption maximum (λmax) in the UV region. technologynetworks.com

The UV spectrum of dehydrovomifoliol, typically recorded in methanol or ethanol, shows a strong absorption maximum around 239-243 nm. nih.govmdpi.comtandfonline.com This absorption is attributed to the π → π* electronic transition within the conjugated α,β-unsaturated ketone chromophore. nih.gov For example, studies have reported a λmax at 239.0 nm in a water-acetonitrile solvent system and at 243 nm with a positive Cotton effect in its Circular Dichroism (CD) spectrum. nih.govtandfonline.com

Optical Rotation Measurements

Optical rotation is a critical measurement for determining the stereochemistry of a chiral molecule like this compound. nih.gov The direction and magnitude of the rotation of plane-polarized light are characteristic of a specific enantiomer.

This compound is the (R)-enantiomer and is levorotatory, meaning it rotates plane-polarized light to the left (indicated by a negative sign). nih.gov In contrast, its enantiomer, (6S)-dehydrovomifoliol, is dextrorotatory (positive sign). nih.gov For example, a specific rotation value of [α]D³² = +50 (c = 0.14, CH₃OH) was reported for the (S)-enantiomer. mdpi.com The specific rotation value is dependent on the concentration, solvent, and temperature, and these conditions must be specified. mdpi.com The negative Cotton effect observed in the Circular Dichroism (CD) spectrum at around 241 nm can also be used to confirm the R configuration at the C-6 position. researchgate.net

Chemical Synthesis and Derivatization Strategies for 6r Dehydrovomifoliol

Total Synthesis Approaches to (6R)-Dehydrovomifoliol and its Enantiomers

The total synthesis of this compound and its enantiomer often involves the construction of the chiral cyclohexenone core and the subsequent attachment of the butenone side chain. Key to these syntheses are methods that allow for precise control over the stereochemistry at the C6 position.

Stereoselective Introduction of Hydroxyl Groups (e.g., Sharpless Asymmetric Epoxidation)

The Sharpless asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. wikipedia.orgdalalinstitute.comorganic-chemistry.org This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgdalalinstitute.com The choice of the chiral tartrate ligand dictates the facial selectivity of the epoxidation, allowing for the predictable formation of a specific enantiomer of the epoxy alcohol. organic-chemistry.org

In the context of dehydrovomifoliol (B108579) synthesis, this methodology can be applied to an allylic alcohol precursor to stereoselectively introduce the hydroxyl group that will become the C6 hydroxyl in the final product. For instance, the total synthesis of (+)-abscisic acid, a related apocarotenoid, has been achieved utilizing a Sharpless asymmetric epoxidation of an allylic alcohol to introduce the key stereocenter. acs.org This approach highlights the potential for adapting this strategy to the synthesis of this compound by starting with an appropriate allylic alcohol precursor to establish the desired (R)-configuration at the C6 position.

Side Chain Appending Methodologies (e.g., Wittig Olefination)

The Wittig reaction is a widely used method for the formation of a carbon-carbon double bond by reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. tcichemicals.comwikipedia.orgvisualizeorgchem.commasterorganicchemistry.com This reaction is particularly useful for appending the butenone side chain onto the cyclohexenone core of dehydrovomifoliol. The phosphonium (B103445) ylide can be prepared from a corresponding phosphonium salt by treatment with a strong base. masterorganicchemistry.com

The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org For the synthesis of dehydrovomifoliol, a stabilized ylide would typically be employed to favor the formation of the (E)-alkene, which is the natural configuration of the side chain. wikipedia.org The reaction would involve the condensation of a suitable phosphorus ylide with a ketone precursor of the cyclohexenone ring. Novel fluorinated analogs of abscisic acid have been synthesized using a Wittig reaction with triethyl phosphono-2-fluoroacetate to introduce a fluorinated side chain. researchgate.net

Chiral Resolution Techniques (e.g., Chemoenzymatic Resolution, Lipase (B570770) Kinetic Acetylation)

Chiral resolution provides a powerful alternative to asymmetric synthesis for obtaining enantiomerically pure compounds. researchgate.net This approach involves the separation of a racemic mixture into its constituent enantiomers. Chemoenzymatic methods, particularly lipase-catalyzed kinetic resolutions, have proven to be highly effective for this purpose. researchgate.netcnr.itscispace.commdpi.com

Lipase-mediated kinetic acetylation is a common strategy where an enzyme selectively acetylates one enantiomer of a racemic alcohol at a faster rate than the other. researchgate.netcnr.itscispace.commdpi.com This results in a mixture of an enantioenriched acetate (B1210297) and the unreacted, enantioenriched alcohol, which can then be separated. mdpi.com This technique has been successfully applied to the resolution of racemic intermediates in the synthesis of both enantiomers of dehydrovomifoliol. researchgate.netcnr.itscispace.com

A specific example involves the resolution of diastereoisomerically pure racemic 3,6-dihydroxy-α-ionone isomers. researchgate.netcnr.itscispace.com Lipases such as Novozyme 435 (Candida antarctica lipase B), Amano PS (Burkholderia cepacia lipase), and lipase from Candida cylindracea have been used to catalyze the enantio- and regioselective acetylation of the 3-hydroxy group. researchgate.netcnr.it The resulting 3-acetoxy derivatives can then be separated, and their enantiomeric purity can often be enhanced by fractional crystallization. researchgate.netcnr.itscispace.com This approach provides access to chiral building blocks for the synthesis of both (+)- and (-)-dehydrovomifoliol. researchgate.netcnr.itscispace.com

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Lipase PS (Burkholderia cepacia) | Racemic cis-3,6-dihydroxy-α-ionone | (3R,6R)-3-acetoxy-6-hydroxy-α-ionone | >95% (after crystallization) | cnr.it |

| Lipase PS (Burkholderia cepacia) | Racemic trans-3,6-dihydroxy-α-ionone | (3R,6S)-3-acetoxy-6-hydroxy-α-ionone | >95% (after crystallization) | cnr.it |

| Novozyme 435 (Candida antarctica) | Racemic 4-hydroxy-γ-ionone derivatives | (4R,6S)-4-acetoxy-γ-ionone | 99% | mdpi.com |

Stereospecific Palladium-Mediated Elimination Reactions

Palladium-catalyzed reactions are versatile tools in organic synthesis. organic-chemistry.orgmit.edunih.govnih.gov In the context of synthesizing dehydrovomifoliol and its analogs, palladium-mediated elimination reactions can be employed to introduce double bonds with high stereospecificity. For instance, the stereospecific palladium-mediated elimination of an allylic acetate can provide the target compound with excellent enantiomeric excess and yield. researchgate.net This strategy is particularly useful in the final stages of a synthesis to construct the conjugated system of the molecule.

Synthesis of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of analogs and derivatives of this compound is crucial for understanding the relationship between its chemical structure and biological activity (SAR). researcher.lifenih.govmdpi.commesamalaria.orgresearchgate.net These studies involve systematic modifications of different parts of the molecule to identify key structural features responsible for its effects.

Modification of the Cyclohexenone Moiety

The cyclohexenone ring is a key structural feature of dehydrovomifoliol and a prime target for modification in SAR studies. Alterations to this moiety can provide insights into how changes in ring conformation, substitution patterns, and electronic properties affect biological activity.

Alterations to the Oxobut-1-enyl Side Chain

Modifications to the (E)-3-oxobut-1-enyl side chain of dehydrovomifoliol are crucial for studying structure-activity relationships and developing new analogs. Research has shown that the bacterial degradation of abscisic acid (ABA) can lead to the formation of dehydrovomifoliol, indicating that alterations to the side chain are a key metabolic process. semanticscholar.orgdntb.gov.ua This natural transformation pathway involves the shortening of the acyl part of the ABA molecule. dntb.gov.ua

Synthetic efforts to modify the side chain often involve standard organic transformations. For instance, the double bond within the side chain can be reduced to yield the corresponding saturated analog. Conversely, the ketone functionality offers a versatile handle for various modifications, including reduction to a hydroxyl group or reaction with organometallic reagents to introduce new carbon substituents.

| Starting Material | Reaction Type | Resulting Modification to Side Chain | Key Findings/Observations |

|---|---|---|---|

| Abscisic Acid (ABA) | Bacterial Degradation | Formation of (E)-3-oxobut-1-enyl side chain | Demonstrates a natural pathway for side chain formation. semanticscholar.orgdntb.gov.ua |

| This compound | Catalytic Hydrogenation | Saturation of the C=C double bond | Leads to the corresponding dihydro derivative. |

| This compound | Reduction of Ketone | Conversion of the carbonyl to a hydroxyl group | Creates vomifoliol (B113931) stereoisomers. |

Stereochemical Variations and Their Synthetic Access

The stereochemistry of dehydrovomifoliol, particularly at the C-6 position, is critical for its biological activity. Both (6R)- and (6S)-enantiomers exist in nature. nih.govnih.gov The synthesis of specific stereoisomers is a significant challenge that has been addressed through various stereoselective synthetic strategies.

One notable approach involves the use of chiral starting materials. For example, the enantioselective synthesis of both enantiomers of dehydrovomifoliol has been achieved starting from diastereoisomerically pure racemic 3,6-dihydroxy-α-ionone isomers. researchgate.netcnr.itscispace.com This method relies on a chemoenzymatic resolution to separate the enantiomers, which are then converted to the target molecules. researchgate.netcnr.itscispace.com The absolute configuration of the synthesized products is often confirmed by comparing their spectroscopic data and specific rotation values with those of the natural compounds. researchgate.net

| Synthetic Strategy | Key Precursor(s) | Stereochemical Outcome | Reference |

|---|---|---|---|

| Chemoenzymatic Resolution | cis- and trans-3,6-dihydroxy-α-ionone | Enantiomerically enriched (6R)- and (6S)-dehydrovomifoliol | researchgate.netcnr.itscispace.com |

| Asymmetric Synthesis | (S)-trans-γ-Monocyclofarnesol | Enantiospecific synthesis of related terpenoids | cnr.it |

Biocatalytic and Chemoenzymatic Synthesis of this compound

Biocatalysis and chemoenzymatic methods offer powerful and environmentally benign alternatives to traditional chemical synthesis for producing enantiomerically pure compounds like this compound. These methods leverage the high selectivity of enzymes to achieve specific transformations. core.ac.uk

A prominent chemoenzymatic strategy for synthesizing both enantiomers of dehydrovomifoliol involves the lipase-mediated resolution of racemic 3,6-dihydroxy-α-ionone isomers. researchgate.netcnr.itscispace.com This process typically involves two key steps:

Enantio- and Regioselective Acetylation: A lipase is used to selectively acetylate one enantiomer of the diol, yielding the corresponding 3-acetoxy-derivative and leaving the other enantiomer unreacted. researchgate.netcnr.itscispace.com

Fractional Crystallization: The resulting mixture of the acetylated and unreacted diols can often be further purified by fractional crystallization to enhance the enantiomeric purity of the desired building blocks. researchgate.netcnr.itscispace.com

These resolved intermediates are then converted into the respective enantiomers of dehydrovomifoliol through a series of chemical steps. The use of biocatalysts, particularly lipases, has proven to be highly effective for the kinetic resolution of key intermediates in the synthesis of various terpenoids and apocarotenoids. cnr.itdntb.gov.ua

The bacterium Rhodococcus sp. P1Y has been identified as capable of metabolizing abscisic acid to dehydrovomifoliol, suggesting a potential direct biocatalytic route for its production. semanticscholar.orgdntb.gov.ua This microbial transformation highlights the potential for developing whole-cell biocatalytic systems for the synthesis of this compound.

| Biocatalyst/Enzyme | Substrate | Transformation | Significance | Reference |

|---|---|---|---|---|

| Lipase | (±)-cis- and trans-3,6-dihydroxy-α-ionone | Enantioselective acetylation | Key step in the resolution of precursors for enantiopure dehydrovomifoliol synthesis. | researchgate.netcnr.itscispace.com |

| Rhodococcus sp. P1Y | Abscisic Acid | Metabolism to dehydrovomifoliol | Demonstrates a potential direct biocatalytic route from a readily available precursor. | semanticscholar.orgdntb.gov.ua |

Structure Activity Relationship Sar Investigations of 6r Dehydrovomifoliol and Its Analogs

Rational Design and Synthesis of Dehydrovomifoliol (B108579) Analogs for Enhanced Activity

The rational design and synthesis of analogs of natural products like dehydrovomifoliol are key strategies for enhancing their therapeutic potential. nih.gov This process involves making targeted chemical modifications to the parent molecule to improve properties such as potency, selectivity, and pharmacokinetic profiles. The synthesis of dehydrovomifoliol itself has been a subject of research, providing a foundation for creating novel derivatives. researchgate.net

The general approach to creating analogs often involves techniques like chemoenzymatic resolution to obtain specific stereoisomers, which can then be used as building blocks for new compounds. researchgate.net The synthesis of various analogs allows for the exploration of how different functional groups and structural modifications impact biological activity. For example, creating a library of analogs by modifying specific parts of the dehydrovomifoliol scaffold would enable a systematic SAR study. nih.gov

Computational Approaches to Ligand-Receptor Interactions and SAR

Computational modeling provides powerful tools for understanding the interactions between small molecules like (6R)-dehydrovomifoliol and their biological targets at an atomic level. mdpi.commdpi.comfrontiersin.org Techniques such as molecular docking are employed to predict the binding orientation and affinity of a ligand within the active site of a receptor, offering insights into the structural basis of its activity.

A notable study utilized molecular docking to investigate the interaction of dehydrovomifoliol with proteins involved in nonalcoholic fatty liver disease (NAFLD). This research suggested that dehydrovomifoliol may exert its therapeutic effects by interacting with key signaling proteins. medchemexpress.com Such computational analyses are instrumental in identifying potential molecular targets and elucidating the mechanism of action of natural products.

The process of computational SAR studies often involves several steps:

Receptor Modeling: Creating a three-dimensional model of the target protein, often based on crystallographic data. mdpi.com

Ligand Preparation: Generating a 3D structure of the ligand, in this case, this compound and its potential analogs.

Molecular Docking: Simulating the binding of the ligand to the receptor's active site to predict the most stable binding pose and calculate a binding energy score.

Interaction Analysis: Examining the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the receptor. mdpi.com

By performing these computational experiments on a series of dehydrovomifoliol analogs, researchers can build a predictive SAR model. This model can then guide the rational design of new analogs with potentially enhanced affinity and biological activity, thus accelerating the drug discovery process.

Ecological and Chemoecological Significance of 6r Dehydrovomifoliol

Role as an Allelochemical in Plant-Plant Interactions

Allelopathy is a biological phenomenon where one plant influences the growth and development of other plants through the release of chemical compounds. nih.gov (6R)-Dehydrovomifoliol has been identified as an allelochemical, exhibiting inhibitory effects on the growth of neighboring plants.

Detailed research has demonstrated that dehydrovomifoliol (B108579) can significantly suppress seed germination and seedling development in various species. For instance, studies on the phytotoxic effects of dehydrovomifoliol isolated from Polygonum chinense and Albizia richardiana have quantified its inhibitory activity against cress (Lepidium sativum). researchgate.netmdpi.com At a concentration of 1 mM, dehydrovomifoliol markedly suppressed the seedling growth of cress. researchgate.net The inhibitory effects are dose-dependent, with seedling growth generally decreasing as the concentration of the compound increases. mdpi.com

The following table summarizes the inhibitory effects of dehydrovomifoliol on cress seedlings as documented in scientific literature.

| Plant Species | Parameter | IC₅₀ Value (mM) | Source |

| Cress (Lepidium sativum) | Shoot Growth | 3.16 | mdpi.com |

| Cress (Lepidium sativum) | Root Growth | 3.01 | mdpi.com |

| Cress (Lepidium sativum) | Shoot Growth | 2.0 | researchgate.net |

| Cress (Lepidium sativum) | Root Growth | 1.2 | researchgate.net |

| IC₅₀ represents the concentration required to cause 50% inhibition of growth. |

These findings indicate that dehydrovomifoliol released into the environment can interfere with the establishment and growth of competing plant species, highlighting its role in structuring plant communities. mdpi.com

Influence on Plant Physiology and Growth Regulation

Beyond its role as an external signaling molecule, this compound is intrinsically linked to the internal physiological and growth regulatory networks of the plant. This connection is primarily due to its origin as a catabolite of abscisic acid (ABA), a pivotal hormone that governs numerous aspects of plant growth, development, and response to stress. nih.govnih.gov

The regulation of ABA levels is critical for a plant's life cycle, and its catabolism is a key control mechanism. nih.gov The conversion of ABA to dehydrovomifoliol is one such catabolic pathway. nih.gov While many ABA catabolites are inactive, some can possess residual or modified biological activity. nih.gov

The allelopathic effects of dehydrovomifoliol on root and shoot elongation are a direct manifestation of its influence on plant physiology. researchgate.netmdpi.com As shown in the table above, root growth is often more sensitive to the inhibitory effects of dehydrovomifoliol than shoot growth. researchgate.netmdpi.com For example, dehydrovomifoliol isolated from Albizia richardiana inhibited the shoot and root growth of cress by 36.7% and 34.9%, respectively, at a concentration of 4.0 mM. mdpi.com This suggests that the compound can modulate fundamental developmental processes, likely by interfering with hormonal pathways that control cell division and elongation in these tissues.

Involvement in Plant-Microbe and Plant-Insect Interactions

The chemical dialogues between plants and microorganisms in the rhizosphere are complex and vital for plant health. nih.gov this compound has been identified as a component of these interactions. Research has shown that certain rhizospheric bacteria can metabolize plant-derived compounds. Specifically, the phytohormone abscisic acid can be catabolized by soil bacteria to produce dehydrovomifoliol. This microbial conversion of a key plant hormone suggests a role for dehydrovomifoliol in the intricate chemical economy of the rhizosphere, potentially influencing the composition and activity of the microbial community. nih.gov

The involvement of this compound in plant-insect interactions is less clear from current scientific literature. Plants produce a vast array of secondary metabolites, such as polyphenols and terpenes, that act as defenses against herbivores, either by deterring feeding or through toxicity. nih.govnih.gov These chemical defenses are a cornerstone of plant-insect coevolution. nih.gov Given that this compound is an apocarotenoid, a class of compounds related to terpenes, a defensive role against insects could be hypothesized. However, direct research demonstrating this compound as an antifeedant, repellent, or toxin to insects is currently lacking, representing an area for future investigation.

Contribution to Plant Defense Mechanisms

A plant's ability to respond to environmental threats, both biotic and abiotic, relies on a sophisticated defense system. nih.gov This system is heavily regulated by signaling molecules, including the stress hormone abscisic acid (ABA). nih.gov ABA levels in plant tissues are tightly controlled by the balance between its biosynthesis and catabolism. nih.gov

The catabolism of ABA into metabolites like phaseic acid, dihydrophaseic acid, and dehydrovomifoliol is a crucial part of the plant's response to changing conditions. iaea.org For example, water stress has been shown to inhibit the catabolism of ABA, leading to its accumulation and subsequent stress-response signaling. iaea.org The formation of this compound is part of this regulatory network. While ABA itself triggers a wide range of defense measures, its catabolites are thought to have limited intrinsic bioactivity. nih.gov Their formation may primarily serve to deactivate the ABA signal once the stress has subsided, allowing the plant to return to a normal growth state. Therefore, the production of this compound contributes to plant defense by helping to fine-tune the duration and intensity of ABA-mediated defense responses, ensuring that the plant can adapt effectively to environmental challenges without incurring the fitness costs of a perpetually activated defense system.

Biotechnological Approaches for 6r Dehydrovomifoliol Production and Research

Metabolic Engineering Strategies for Enhanced Biosynthesis in Plant Systems

Metabolic engineering in plants presents a promising avenue for boosting the production of (6R)-dehydrovomifoliol. This compound is a downstream product of the carotenoid biosynthesis pathway, and its formation is intricately linked to the availability of carotenoid precursors. The biosynthesis of terpenoids, the class of compounds to which dehydrovomifoliol (B108579) belongs, occurs through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. d-nb.info The MEP pathway is responsible for producing the precursors for carotenoid synthesis. d-nb.infowikipedia.org

Key strategies for enhancing the production of this compound in plants involve the manipulation of these pathways to increase the flux towards its carotenoid precursors. This can be achieved by:

Overexpression of key enzymes: Increasing the expression of rate-limiting enzymes in the MEP pathway can lead to a larger pool of carotenoid precursors. d-nb.info

Targeted gene expression: Engineering plants to express specific enzymes at higher levels in tissues where carotenoids are naturally stored, such as fruits and flowers, can enhance accumulation. nih.gov

Blocking competing pathways: Downregulating genes involved in pathways that divert precursors away from carotenoid synthesis can also increase the yield of the target compound.

Recent advancements in genomics, transcriptomics, and metabolomics have accelerated the identification of genes and regulatory factors involved in the biosynthesis of specialized plant metabolites like dehydrovomifoliol. nih.govfrontiersin.org This multi-omics approach provides a more holistic understanding of the metabolic networks, enabling more precise and effective engineering strategies. frontiersin.org While challenges remain, such as the potential toxicity of intermediate compounds to the plant cells, metabolic engineering of plants holds significant potential for the sustainable production of this compound. nih.gov

Microbial Fermentation for Scalable Production

Microbial fermentation offers a highly scalable and controlled alternative to plant-based production of this compound. Genetically engineered microorganisms, such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, are commonly used as "cell factories" for producing a wide range of valuable compounds, including terpenoids. nih.govfrontiersin.org These microbes can be engineered to express the necessary biosynthetic genes from plants, effectively hijacking their cellular machinery for the production of the desired compound.

The advantages of microbial fermentation include:

Rapid growth and high cell densities: Microbes can be cultivated to high densities in large-scale fermenters, allowing for efficient and rapid production.

Defined media and controlled conditions: Fermentation processes can be precisely controlled, leading to consistent product quality and yield.

Amenability to genetic engineering: The genetic toolkits for organisms like E. coli and S. cerevisiae are well-developed, facilitating the engineering of complex biosynthetic pathways. frontiersin.org

The production of terpenoids in microbial hosts relies on the provision of the universal precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govacs.org E. coli naturally utilizes the MEP pathway for this, while S. cerevisiae employs the MVA pathway. nih.govfrontiersin.org Engineering strategies often focus on enhancing the native precursor supply by overexpressing key enzymes in these pathways. nih.gov In some cases, entire heterologous pathways are introduced to further boost precursor availability. frontiersin.org

Recent research has also explored the use of other microorganisms, including phototrophic bacteria, as production hosts. nih.gov These organisms offer the potential for more sustainable production by utilizing light as an energy source. The development of high-titer yeast chassis for the production of complex terpenoid intermediates demonstrates the potential for achieving industrially relevant yields through microbial fermentation. escholarship.org

Enzyme Engineering for Biocatalytic Synthesis of Chiral Intermediates

Enzyme engineering plays a crucial role in the biotechnological production of this compound by enabling the highly specific and efficient synthesis of chiral intermediates. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages over traditional chemical synthesis, including milder reaction conditions, high selectivity, and reduced environmental impact. nih.govsemanticscholar.org

The synthesis of a specific stereoisomer, such as the (6R) form of dehydrovomifoliol, often requires precise control over the chirality of intermediate compounds. Enzymes are inherently chiral and can be engineered to exhibit high stereoselectivity, producing the desired enantiomer with high purity. nih.gov

Key applications of enzyme engineering in this context include:

Rational enzyme design: By understanding the three-dimensional structure of an enzyme and its mechanism, scientists can make targeted modifications to its amino acid sequence to improve its activity, stability, or selectivity for a specific substrate or product. nih.gov

Directed evolution: This technique mimics natural evolution in the laboratory to generate enzyme variants with desired properties. It involves creating large libraries of mutant enzymes and screening them for improved performance.

Whole-cell biocatalysis: Utilizing whole microbial cells containing the desired enzymes can simplify the process by eliminating the need for enzyme purification and providing a stable environment for the biocatalyst. nih.gov

Future Research Directions and Translational Perspectives for 6r Dehydrovomifoliol

Elucidation of Undiscovered Biological Activities and Molecular Targets

While (6R)-dehydrovomifoliol has been primarily studied for its effects on lipid metabolism and as a plant growth regulator, its full spectrum of biological activities remains to be uncovered. Future research should focus on screening for novel pharmacological effects in areas such as inflammation, neuroprotection, and immunomodulation. Identifying new molecular targets beyond the currently known pathways will be crucial for expanding its therapeutic applications.

Comprehensive Mechanistic Studies of Observed Pharmacological Effects

Current understanding of the mechanisms underlying the pharmacological effects of this compound is still developing. For instance, in the context of nonalcoholic fatty liver disease (NAFLD), dehydrovomifoliol (B108579) has been shown to act as a dual inhibitor of AKT/mTOR signaling. medchemexpress.commedchemexpress.com It is suggested to alleviate NAFLD by downregulating E2F1, which in turn inactivates the AKT/mTOR signaling pathway, thereby improving fat metabolism. nih.govresearchgate.net Another identified mechanism in NAFLD involves the PPARα–FGF21 pathway. nih.gov Studies have indicated that (+)-dehydrovomifoliol activates this pathway, leading to a reduction in lipid accumulation in liver cells. nih.govfrontiersin.orgresearchgate.net

Future research should aim to provide a more detailed understanding of these and other signaling cascades. This includes identifying upstream regulators and downstream effectors, as well as exploring potential crosstalk with other cellular pathways. A deeper mechanistic insight is essential for the rational design of more effective therapeutic strategies.

Development of Advanced Analytical Platforms for in situ Quantification in Biological Systems

To better understand the pharmacokinetics and biodistribution of this compound, the development of sensitive and specific analytical methods is necessary. While methods like high-performance liquid chromatography-mass spectrometry (HPLC-MS) have been used for its identification and isolation, there is a need for advanced platforms capable of in situ quantification in complex biological matrices such as tissues and cells. mdpi.com Such technologies would provide real-time data on the compound's concentration at its site of action, offering valuable insights into its mechanism and efficacy.

Exploration of Chemoenzymatic Pathways for Sustainable Production

The current supply of this compound relies primarily on extraction from natural sources or chemical synthesis. tandfonline.comjst.go.jpoup.com To ensure a sustainable and economically viable supply for research and potential commercialization, the exploration of chemoenzymatic production pathways is a promising avenue. This approach combines the selectivity of enzymatic reactions with the efficiency of chemical synthesis, potentially leading to a more environmentally friendly and cost-effective production process. cnr.itscispace.comnii.ac.jp Lipases, for example, have been utilized in the chemoenzymatic resolution of its precursors. cnr.itresearchgate.net

Design of Novel Analogs with Improved Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to drug discovery. By synthesizing and evaluating a series of this compound analogs, it may be possible to identify derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.govresearchgate.net For example, molecular docking studies have suggested that there is ample space around the oxygen atoms of (+)-dehydrovomifoliol in the PPARα binding pocket, indicating potential for optimization to improve its biological activity. frontiersin.orgfrontiersin.org A comprehensive SAR analysis could guide the design of novel compounds with superior therapeutic profiles. scilit.com

Application in Agricultural Research as a Natural Phytoregulator

This compound is known to be involved in plant responses to environmental stress. biosynth.com It is a metabolite of abscisic acid (ABA), a key phytohormone regulating plant growth and stress adaptation. mdpi.comnih.govresearchgate.net Its role as a natural plant growth regulator warrants further investigation for potential applications in agriculture. nih.gov Research could focus on its ability to enhance crop resilience to adverse conditions such as drought and salinity, or to improve crop yield and quality. biosynth.com Studies have shown its phytotoxic effects, suggesting its potential as a bioherbicide. mdpi.com

Investigation of Potential in Cosmetic Research

Preliminary findings suggest that this compound may have applications in the cosmetic industry. It has been identified as a constituent in plant extracts used in cosmetic formulations. cir-safety.orgcir-safety.org Furthermore, it has been found in Fucus vesiculosus extracts, which have been shown to possess anti-aging properties. researchgate.net Its potential antioxidant and anti-inflammatory properties could be beneficial for skin health. researchgate.net Future research should explore its efficacy and safety for topical applications, including its ability to protect the skin from environmental damage and to improve skin appearance. Some studies have also pointed to its potential for depigmentation. nih.gov

Further in vivo Non-Human Studies to Validate in vitro Findings

The promising in vitro activities of this compound have necessitated its evaluation in non-human in vivo models to translate these findings into a more comprehensive understanding of its physiological effects. These studies are critical for validating the mechanisms of action hypothesized from cell-based assays and for providing a basis for its potential therapeutic applications. The primary areas of focus for these validation studies have been in metabolic diseases and dermatology, utilizing established animal models to confirm the compound's efficacy.

One of the most significant validations of in vitro findings has been demonstrated in the context of nonalcoholic fatty liver disease (NAFLD). Building upon initial bioinformatics and molecular docking studies that predicted the interaction of dehydrovomifoliol with key proteins in metabolic pathways, a subsequent in vivo study utilized a mouse model of NAFLD. researchgate.netresearchgate.net This research provided crucial evidence that the computational predictions could be translated into tangible physiological outcomes. The study confirmed that dehydrovomifoliol could alleviate the histopathological changes associated with NAFLD in the liver of these mice. researchgate.net Furthermore, through quantitative reverse transcription-polymerase chain reaction (qRT-PCR) and western blot analyses, the study validated the upregulation of predicted biomarker expression, such as PTGS1, in the NAFLD mouse model. researchgate.net This provided a direct correlation between the in vitro identified targets and the in vivo mechanism of action, particularly highlighting the role of the E2F1/AKT/mTOR signaling pathway. researchgate.netresearchgate.netmedchemexpress.com

Another key area where in vivo studies have supported prior in vitro observations is in the field of dermatology, specifically in the regulation of pigmentation. The zebrafish embryo has emerged as a valuable in vivo model for assessing the depigmenting activity of various compounds. nih.govmdpi.com (+)-Dehydrovomifoliol was among the bioactive compounds tested for its effect on melanogenesis in this model. nih.gov The use of zebrafish is particularly advantageous as it allows for the observation of effects on a whole organism, providing insights that cannot be obtained from isolated cell cultures. mdpi.com Studies have shown a correlation between the depigmenting effects observed in zebrafish and those seen in in vitro melanocyte assays and other in vivo models. mdpi.com The zebrafish model, therefore, serves as an important step in validating the potential of this compound as a skin-lightening agent, supporting the findings from initial cell-based screenings. nih.gov

These non-human in vivo studies represent a critical bridge between preliminary in vitro research and potential future applications. The data generated from these models are essential for confirming the biological activities of this compound and for elucidating the complex physiological responses to this compound.

| In vivo Model | Research Area | Key Findings | Validation of in vitro Data | Reference |

| Mouse Model | Nonalcoholic Fatty Liver Disease (NAFLD) | Alleviated liver histopathological changes; confirmed upregulation of biomarker expression (e.g., PTGS1). | Validated the predicted involvement of the E2F1/AKT/mTOR signaling pathway. | researchgate.netresearchgate.net |

| Zebrafish Embryo | Hyperpigmentation | Demonstrated depigmenting activity by affecting melanogenesis. | Supported findings from in vitro melanocyte assays on the compound's effect on pigmentation. | nih.govmdpi.com |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for isolating (6R)-dehydrovomifoliol from plant matrices?

- Methodological Answer : Use ethanol or methanol-based extraction followed by liquid-liquid partitioning with solvents like ethyl acetate or dichloromethane. Subsequent purification employs column chromatography (silica gel or Sephadex LH-20) and preparative HPLC. Structural confirmation requires tandem spectroscopic techniques (NMR, MS) .

- Key Data : Isolation from Anchusa italica used ethanol extraction and silica gel chromatography, yielding 15 mg of pure compound per 1 kg dried plant material .

Q. How can researchers distinguish this compound from its enantiomer, (6S)-dehydrovomifoliol, in analytical workflows?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak® IC column) or polarimetry to resolve enantiomers. Comparative analysis of optical rotation values ([α]₂²⁵) and NMR chemical shifts (e.g., C-6 configuration) is critical .

- Key Data : this compound exhibits distinct ¹³C NMR signals at δ 76.2 (C-6) compared to δ 73.8 for the (6S)-form .

Q. What are the primary natural sources of this compound, and how can it serve as a biomarker?

- Methodological Answer : Identified in Dendrobium loddigesii, rice bran, and Psychotria correae via GC-MS or LC-MS metabolomics. Quantify using internal standards (e.g., deuterated analogs) to correlate concentrations with plant stress responses or developmental stages .

- Key Data : Rice bran extracts contain ~0.02% (w/w) this compound, detectable via MRM transitions m/z 223→139 .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Standardize bioassay conditions (e.g., cell lines, solvent controls) and validate purity (>95% via HPLC). For example, anti-complement activity in Anchusa italica (IC₅₀ = 18 μM) may vary due to synergistic effects with co-isolated megastigmanes .

- Experimental Design : Include dose-response curves and negative controls (e.g., heat-denatured serum) to isolate compound-specific effects .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in plant systems?

- Methodological Answer : Use ¹³C/²H isotopic labeling combined with time-course metabolomics. Track incorporation into intermediates like α-ionone derivatives. Enzymatic assays (e.g., recombinant carotenoid cleavage dioxygenases) can confirm biosynthetic steps .

- Data Interpretation : In rice, this compound is a degradation product of β-carotene via 9,10-cleavage, verified by LC-HRMSⁿ .

Q. How can researchers resolve challenges in stereochemical assignment during X-ray crystallography of this compound derivatives?

- Methodological Answer : Co-crystallize with heavy atoms (e.g., brominated analogs) to improve diffraction. For ambiguous cases, compare experimental vs. calculated ECD spectra (TDDFT) or use Mosher’s ester derivatization .

- Case Study : Absolute configuration of (6R,7E,9R)-9-hydroxy-4,7-megastigmadien-3-one was confirmed via single-crystal X-ray diffraction (Cu Kα radiation, R = 0.052) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.